1,5-Dichloro-9,10-dinitro-anthracene
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Overview
Description
1,5-Dichloro-9,10-dinitro-anthracene is a chemical compound with the molecular formula C14H6Cl2N2O4 and a molecular weight of 337.121 g/mol . This compound is part of the anthracene family, which is known for its aromatic properties and applications in various fields such as organic electronics and photochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-9,10-dinitro-anthracene typically involves the nitration of 1,5-dichloroanthracene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures . The reaction conditions must be carefully monitored to avoid over-nitration and to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and maintaining safety protocols due to the hazardous nature of the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-9,10-dinitro-anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, forming diamino derivatives.
Substitution: The chlorine atoms can be substituted by other nucleophiles, leading to a variety of substituted anthracene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Diaminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
1,5-Dichloro-9,10-dinitro-anthracene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in developing pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-9,10-dinitro-anthracene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular processes and pathways, making the compound of interest in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
9-Bromo-1,5-dichloro-anthracene: Similar in structure but with a bromine atom instead of nitro groups.
1,5-Dichloro-9,10-bis-phenylethynyl-anthracene: Contains phenylethynyl groups instead of nitro groups.
Anthracene, 9,10-dichloro-: Lacks the nitro groups, making it less reactive in certain chemical reactions.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industry .
Properties
CAS No. |
52289-51-7 |
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Molecular Formula |
C14H6Cl2N2O4 |
Molecular Weight |
337.1 g/mol |
IUPAC Name |
1,5-dichloro-9,10-dinitroanthracene |
InChI |
InChI=1S/C14H6Cl2N2O4/c15-9-5-1-3-7-11(9)14(18(21)22)8-4-2-6-10(16)12(8)13(7)17(19)20/h1-6H |
InChI Key |
HXCVVAHSRRHYRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=C3C=CC=C(C3=C2[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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